1-(4-Butylphenyl)-2-chloroethanone
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Description
1-(4-Butylphenyl)-2-chloroethanone is a chemical compound with the molecular formula C12H16O . It is also known by several synonyms such as 4’-tert-butylacetophenone, 1-4-tert-butylphenyl ethanone, 4-tert-butylacetophenone, 1-4-tert-butyl phenyl ethanone, p-tert-butylacetophenone, ethanone, 1-4-1,1-dimethylethyl phenyl, acetophenone, 4’-tert-butyl, 1-4-tert-butyl phenyl ethan-1-one, p-t-butylacetophenone, 1-4-tert-butyl-phenyl-ethanone .
Physical And Chemical Properties Analysis
1-(4-Butylphenyl)-2-chloroethanone has a molecular weight of 176.25 g/mol . Other physical and chemical properties such as boiling point, density, refractive index, specific gravity, and water solubility are not directly available from the search results.Scientific Research Applications
White Organic Light-Emitting Diodes (WOLEDs)
This compound is used in the production of white organic light-emitting diodes (WOLEDs). It is used as a single emitting layer in WOLEDs. The monomer emission, excimer, and electromer emission are all observed from this compound, and combining them, the white light emission with color coordinate of Commission International de L’Eclairage (CIE) (0.37, 0.31) was achieved .
Polymer Composites
Polymer composites based on this compound with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed. In thin films of the composites, the charge carrier mobility was investigated for the first time. The new composites are promising for use in the development of photodetectors .
Electrochemical Oxidation
This compound undergoes oxidation-reduction reactions through electron transfer at the electrode surface. It can be used in electrochemical methods to achieve cleavage of the benzyl C–N bond .
properties
IUPAC Name |
1-(4-butylphenyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTJDNFNBNXTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-2-chloroethanone |
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